Acetamide, N,N'-trans-1,2-cyclohexanediylbis[2-chloro-
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Overview
Description
Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] is a chemical compound known for its unique structure and properties. It is often referred to in scientific literature for its role as an integrated stress response inhibitor. This compound has a molecular formula of C22H24Cl2N2O4 and a molecular weight of 451.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] typically involves the reaction of cyclohexane-1,2-diamine with 2-chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, particularly with nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as an inhibitor of the integrated stress response, making it valuable in studies related to cellular stress mechanisms.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its ability to enhance cognitive memory in rodent models.
Mechanism of Action
The mechanism of action of Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] involves its role as an integrated stress response inhibitor. It imparts resistance to cells against the downstream effects of eukaryotic initiation factor 2 (eIF2)α phosphorylation. This inhibition prevents the activation of transcription factor 4 (ATF4) and eukaryotic translation initiation factor 4E (eIF4E)-binding protein 1 (4E-BP1), thereby restoring the cell’s translation capacity .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N,N’-trans-1,4-cyclohexanediylbis[2-(4-chlorophenoxy)-]
- Acetamide, N,N’-1,4-cyclohexanediylbis-
- Acetamide, N,N’-(1S,2S)-1,2-cyclohexanediylbis[2-chloro-]
Uniqueness
Acetamide, N,N’-trans-1,2-cyclohexanediylbis[2-chloro-] is unique due to its specific inhibition of the integrated stress response, which is not commonly observed in other similar compounds. Its ability to cross the blood-brain barrier and enhance cognitive memory in rodent models further distinguishes it from other related compounds .
Properties
IUPAC Name |
2-chloro-N-[2-[(2-chloroacetyl)amino]cyclohexyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWRKAARNQHEEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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